

Spectroscopic Profile of 4-Methylpyridazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylpyridazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylpyridazine**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ^1H NMR data for **4-methylpyridazine**.

^1H NMR Spectroscopic Data

While a publicly available, comprehensive dataset of assigned chemical shifts and coupling constants for **4-methylpyridazine** is not readily available in peer-reviewed literature, typical proton NMR spectra can be found in spectral databases. The expected signals would correspond to the methyl group protons and the three aromatic protons on the pyridazine ring. For illustrative purposes, the ^1H NMR data for the structurally related compound 4-methylpyridine is often referenced.

Table 1: ^1H NMR Data for **4-Methylpyridazine** (Predicted and/or from Spectral Databases)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CH ₃	~2.5	s	-
H-3	~7.2-7.4	d	~5
H-5	~7.2-7.4	d	~5
H-6	~8.9-9.1	s	-

Note: The data presented above are estimations based on spectral databases and predictions. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Data

As of the compilation of this guide, experimental ¹³C NMR data for **4-methylpyridazine** is not readily available in the public domain. However, for the purpose of providing a comparative reference, the ¹³C NMR data for the analogous compound, 4-methylpyridine, is presented below. It is crucial to note that this data is for a different, albeit structurally similar, molecule and should be used with caution.

Table 2: ¹³C NMR Data for 4-Methylpyridine

Carbon	Chemical Shift (δ) ppm
CH ₃	~21.0
C-2, C-6	~149.0
C-3, C-5	~124.0
C-4	~147.0

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-methylpyridazine** is

characterized by absorptions corresponding to aromatic C-H and C=N stretching, as well as methyl C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **4-Methylpyridazine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3000-3100	Medium	Aromatic C-H Stretch
2850-3000	Medium	CH ₃ Stretch
1550-1600	Strong	C=N Stretch
1400-1500	Medium	Aromatic C=C Stretch
1370-1470	Medium	CH ₃ Bending
700-900	Strong	Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **4-methylpyridazine** provides information about its molecular weight and fragmentation pattern. The data presented below is sourced from the NIST WebBook.[\[1\]](#)

Table 4: Mass Spectrometry Data for **4-Methylpyridazine** (Electron Ionization)

m/z	Relative Intensity (%)
94	100.0 (Molecular Ion)
66	~50
39	~45
93	~40
65	~20
40	~15

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the **4-methylpyridazine** sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
- Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ^1H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is commonly used with a wider spectral width (e.g., 0-220 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FTIR Spectroscopy

- Sample Preparation: For a liquid sample like **4-methylpyridazine**, a drop of the neat liquid can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

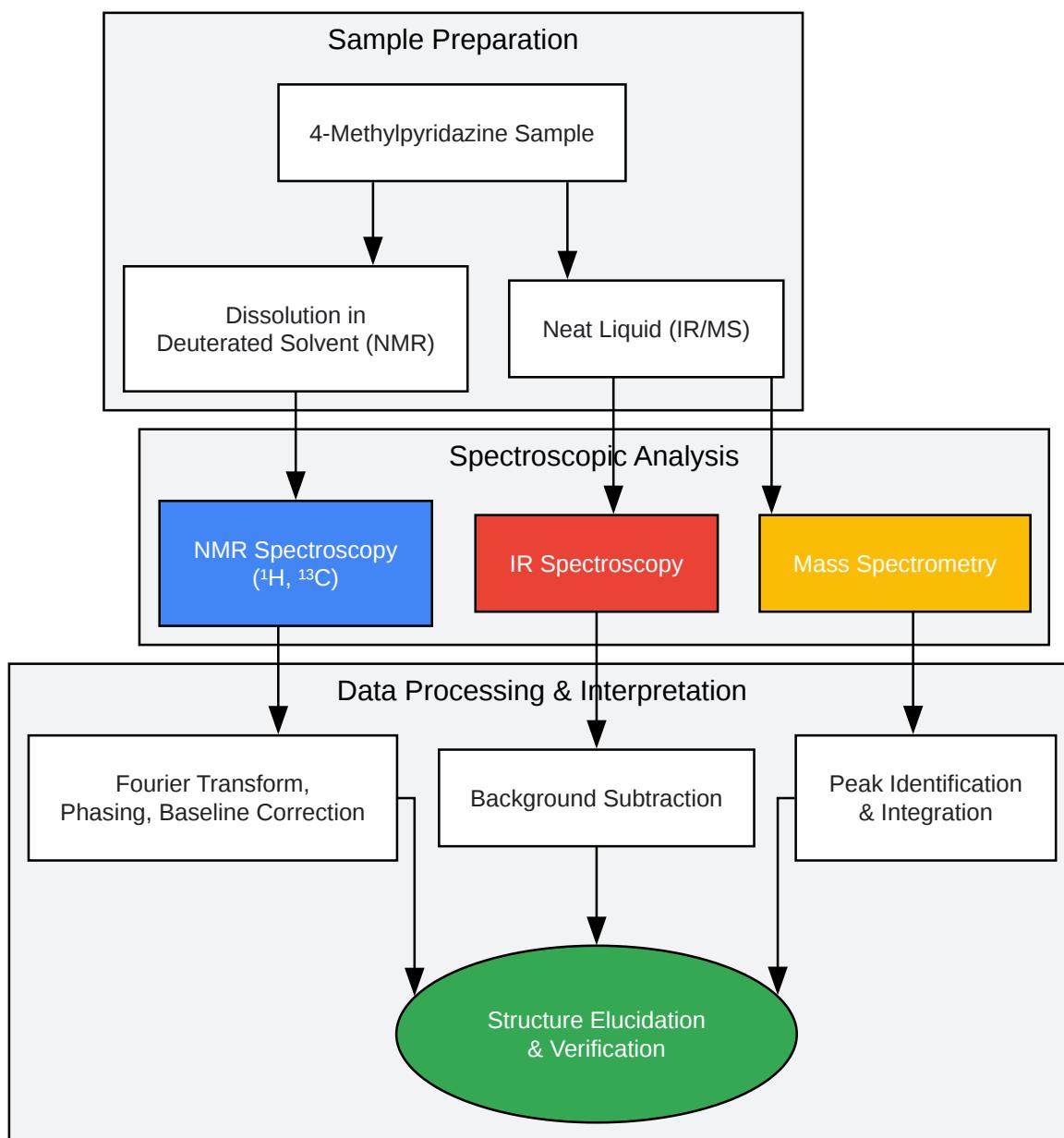
Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the **4-methylpyridazine** sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M^+) and various fragment ions.
- Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-methylpyridazine**.

General Workflow for Spectroscopic Analysis of 4-Methylpyridazine

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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of an organic compound.

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References

- 1. 4-Methylpyridazine [webbook.nist.gov]
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